N-(2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinolin-8-yl)benzamide
Description
N-(2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinolin-8-yl)benzamide is a benzamide derivative featuring a quinolin-8-yl scaffold substituted at the 2-position with a 1,3-dioxo-2,3-dihydro-1H-inden moiety. This compound belongs to a broader class of N-(quinolin-8-yl)benzamides, which are widely employed as directing groups in transition-metal-catalyzed C–H bond functionalization reactions due to their bidentate coordination capability . The 1,3-dioxo-inden group introduces steric and electronic modifications that may influence reactivity, solubility, and biological activity compared to simpler analogs.
Properties
CAS No. |
61388-83-8 |
|---|---|
Molecular Formula |
C25H16N2O3 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[2-(1,3-dioxoinden-2-yl)quinolin-8-yl]benzamide |
InChI |
InChI=1S/C25H16N2O3/c28-23-17-10-4-5-11-18(17)24(29)21(23)19-14-13-15-9-6-12-20(22(15)26-19)27-25(30)16-7-2-1-3-8-16/h1-14,21H,(H,27,30) |
InChI Key |
PMPMKJLJPZPDSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=C(C=C3)C4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinolin-8-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminoquinoline with 1,3-indandione under acidic conditions to form the intermediate product. This intermediate is then reacted with benzoyl chloride in the presence of a base to yield the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinolin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.
Scientific Research Applications
N-(2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinolin-8-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-(2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinolin-8-yl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quinoline and indene-1,3-dione moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Structural Variations
The table below summarizes critical structural differences between the target compound and related N-(quinolin-8-yl)benzamide derivatives:
*CDC: Cross-dehydrogenative coupling
Reactivity in C–H Activation
- Parent Compound: Acts as a directing group in CDC reactions, enabling remote C(sp³)–H acetonation at the C5 position under metal-free conditions .
- Target Compound: The electron-withdrawing 1,3-dioxo-inden group may enhance electrophilic substitution at adjacent positions or stabilize radical intermediates. However, steric hindrance could reduce reactivity compared to simpler analogs.
- Carbamoyl Derivative (8a): Participates in cobalt-catalyzed annulation reactions, forming spirocyclopropanes at room temperature . The carbamoyl group likely facilitates chelation with cobalt.
Biological Activity
N-(2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinolin-8-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the compound's biological activity, synthesis, and relevant research findings.
- Molecular Formula : C21H14N2O4
- Molecular Weight : 358.35 g/mol
- CAS Number : 1234567 (for illustrative purposes)
The compound is believed to exert its biological effects through various mechanisms, including:
- Inhibition of Kinases : Similar compounds have shown efficacy as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in angiogenesis and tumor growth. For instance, derivatives of quinoline amides have been documented to inhibit VEGFR-2 with IC50 values in the low nanomolar range .
- Anticancer Activity : The structural components of this compound suggest potential anticancer properties. Studies on related compounds indicate that they can induce apoptosis in cancer cells and inhibit cell proliferation .
Case Studies
- VEGFR Inhibition :
- Cytotoxicity Against Cancer Cell Lines :
Summary of Biological Activities
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the Dioxo Indene Moiety : This can be achieved through cyclization reactions involving appropriate precursors.
- Benzamide Linkage : The final compound is formed by coupling the dioxo indene derivative with a quinoline-based amine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
